molecular formula C11H12N2O3 B8439138 1-Ethyl-5-methoxy-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid

1-Ethyl-5-methoxy-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B8439138
M. Wt: 220.22 g/mol
InChI Key: OXAQZEWBRINCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methoxy-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-ethyl-5-methoxypyrrolo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-3-13-8(11(14)15)4-7-5-10(16-2)12-6-9(7)13/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

OXAQZEWBRINCRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=CC(=NC=C21)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (500 mg, 2.60 mmol) (available from, for example, Activate Scientific GmbH) in dimethyl sulfoxide (DMSO) (5 mL) was added potassium hydroxide (438 mg, 7.81 mmol) and bromoethane (0.427 mL, 5.72 mmol). The reaction was stirred at room temperature for 18 h before adding further potassium hydroxide (120 mg) and bromoethane (0.13 ml). After stirring for a further 4 h, the reaction mixture was stood under nitrogen for ca. 66 h. It was then partitioned between water and diethyl ether. The layers were separated and the aqueous was washed with diethyl ether. The aqueous was acidified to pH=3, and was extracted with ethyl acetate (twice). The combined ethyl acetate extracts were washed with water and concentrated in vacuo to yield the title compound as a pale beige solid (148 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
438 mg
Type
reactant
Reaction Step Two
Quantity
0.427 mL
Type
reactant
Reaction Step Three
Quantity
120 mg
Type
reactant
Reaction Step Four
Quantity
0.13 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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